molecular formula C17H18ClN3O4S B2444862 N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 899732-67-3

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2444862
CAS No.: 899732-67-3
M. Wt: 395.86
InChI Key: JMQHAOQLDCRDBU-UHFFFAOYSA-N
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Description

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound known for its unique structural characteristics and potential applications across various fields. It is composed of a phenyl ring substituted with an ethanesulfonamide group and a pyrazole moiety fused with an acetylated furan ring. This structural configuration contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves several key steps:

  • Formation of the Pyrazole Core: : This is typically achieved by the cyclization of hydrazine derivatives with 1,3-diketones or similar compounds under acidic conditions.

  • Chlorofuran Integration: : The chlorofuran ring is introduced via a halogenation reaction, often utilizing N-chlorosuccinimide (NCS) or similar reagents.

  • Acetylation Step: : Acetylation of the pyrazole core is carried out using acetic anhydride in the presence of a catalyst.

  • Final Assembly: : The key intermediate is coupled with a phenyl ethanesulfonamide under basic conditions, completing the synthesis.

Industrial Production Methods: : In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially converting the pyrazole ring or the furan moiety into more oxidized forms.

  • Reduction: : Reduction reactions might reduce the carbonyl group in the acetyl moiety or the aromatic ring's chlorinated position.

  • Substitution: : Various nucleophilic substitution reactions can occur, particularly at the halogenated furan ring and the sulfonamide nitrogen.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

  • Oxidized derivatives of the original compound.

  • Reduced forms featuring diminished functional groups.

  • Substituted products where nucleophiles replace the chlorinated positions or sulfonamide groups.

Scientific Research Applications

This compound finds uses in various scientific research fields:

  • Chemistry: : As a reagent or intermediate in organic synthesis, enabling the preparation of more complex molecules.

  • Biology: : Used in studies exploring enzyme interactions and inhibitor screening due to its reactive functional groups.

  • Medicine: : Investigated for potential pharmacological effects, including anti-inflammatory and anti-cancer activities.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism

  • Molecular Targets: : The compound's acetyl and sulfonamide groups interact with specific proteins and enzymes, potentially inhibiting their activity.

  • Pathways: : It may modulate biochemical pathways by binding to active sites on enzymes, disrupting normal cellular processes.

Comparison

  • Unique Structural Features: : The combination of a pyrazole ring with a chlorinated furan moiety and an acetyl group is relatively unique.

  • Similar Compounds: : Other pyrazole derivatives or sulfonamide-based compounds. Notable comparisons include:

    • Sulfasalazine: : A sulfonamide used in treating inflammatory conditions.

    • Pyrazofurin: : An anti-viral and anti-cancer pyrazole-based compound.

The unique structural attributes of N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide endow it with distinctive reactivity and biological interactions that set it apart from its chemical cousins.

Properties

IUPAC Name

N-[4-[2-acetyl-3-(5-chlorofuran-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-3-26(23,24)20-13-6-4-12(5-7-13)14-10-15(21(19-14)11(2)22)16-8-9-17(18)25-16/h4-9,15,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQHAOQLDCRDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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